molecular formula C12H10F4O3 B14762493 Ethyl 3-(2-fluoro-6-(trifluoromethyl)phenyl)-3-oxopropanoate

Ethyl 3-(2-fluoro-6-(trifluoromethyl)phenyl)-3-oxopropanoate

Cat. No.: B14762493
M. Wt: 278.20 g/mol
InChI Key: NEBKYPWVBGJVNW-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluoro-6-(trifluoromethyl)phenyl)-3-oxopropanoate is an organic compound that features a trifluoromethyl group and a fluoro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-fluoro-6-(trifluoromethyl)phenyl)-3-oxopropanoate typically involves the esterification of 3-(2-fluoro-6-(trifluoromethyl)phenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-fluoro-6-(trifluoromethyl)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluoro or trifluoromethyl groups.

Major Products Formed

    Oxidation: 3-(2-fluoro-6-(trifluoromethyl)phenyl)-3-oxopropanoic acid.

    Reduction: Ethyl 3-(2-fluoro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-fluoro-6-(trifluoromethyl)phenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-fluoro-6-(trifluoromethyl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with its targets and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-oxopropanoate
  • Ethyl 3-(2-bromo-6-(trifluoromethyl)phenyl)-3-oxopropanoate
  • Ethyl 3-(2-iodo-6-(trifluoromethyl)phenyl)-3-oxopropanoate

Uniqueness

Ethyl 3-(2-fluoro-6-(trifluoromethyl)phenyl)-3-oxopropanoate is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C12H10F4O3

Molecular Weight

278.20 g/mol

IUPAC Name

ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]-3-oxopropanoate

InChI

InChI=1S/C12H10F4O3/c1-2-19-10(18)6-9(17)11-7(12(14,15)16)4-3-5-8(11)13/h3-5H,2,6H2,1H3

InChI Key

NEBKYPWVBGJVNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC=C1F)C(F)(F)F

Origin of Product

United States

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